molecular formula C6H11NO2S B13492800 L-Cysteine, 2-propenyl ester

L-Cysteine, 2-propenyl ester

Cat. No.: B13492800
M. Wt: 161.22 g/mol
InChI Key: DVSVPBIMIUTWKK-YFKPBYRVSA-N
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Description

L-Cysteine, 2-propenyl ester is a synthetic cysteine derivative of interest in biochemical and pharmacological research. As an esterified analog of the native amino acid, this compound is primarily investigated for its potential as a prodrug or a more lipophilic precursor to L-cysteine, which may facilitate enhanced cellular uptake . Researchers explore its utility in modulating cellular thiol status and glutathione biosynthesis, given cysteine's role as a rate-limiting substrate for the synthesis of the key antioxidant glutathione . The 2-propenyl (allyl) moiety is a key structural feature shared with other bioactive organosulfur compounds. For instance, S-allyl-L-cysteine (SAC), a well-studied constituent of aged garlic extract, is known for its antioxidant and neuroprotective properties, while S-1-propenyl-l-cysteine (S1PC) has demonstrated immunomodulatory and antihypertensive effects in preclinical models . Furthermore, related L-cysteine derivatives have shown significant and selective bioactivity in research models, such as acting as glutamine antagonists that selectively inhibit purine nucleotide biosynthesis in certain cancer cell lines . This suggests that this compound may serve as a valuable chemical tool for probing metabolic pathways and developing novel therapeutic agents. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

prop-2-enyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H11NO2S/c1-2-3-9-6(8)5(7)4-10/h2,5,10H,1,3-4,7H2/t5-/m0/s1

InChI Key

DVSVPBIMIUTWKK-YFKPBYRVSA-N

Isomeric SMILES

C=CCOC(=O)[C@H](CS)N

Canonical SMILES

C=CCOC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Allicin is typically synthesized through the enzymatic conversion of alliin, a sulfoxide derivative of L-cysteine, in the presence of the enzyme alliinase. This reaction occurs naturally when garlic tissue is damaged . The synthetic route involves the oxidation of S-allyl-L-cysteine to form alliin, which is then cleaved by alliinase to produce allicin .

Industrial Production Methods

Industrial production of allicin involves the extraction of garlic oil, which contains alliin and alliinase. The oil is processed to ensure the enzymatic reaction occurs, producing allicin. This method ensures a high yield of allicin and is commonly used in the production of garlic supplements and extracts .

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

The ester bond in L-cysteine, 2-propenyl ester undergoes hydrolysis under aqueous conditions, regenerating L-cysteine and propenyl alcohol. This reaction is pH-dependent:

Conditions Reaction Pathway Products Rate Determinants
Acidic (e.g., HCl)Protonation of the ester oxygenL-cysteine + propenyl alcoholTemperature, acid concentration
Basic (e.g., NaOH)Nucleophilic attack by hydroxideL-cysteine + propenyl alcoholBase strength, steric hindrance

Hydrolysis is a critical step in its metabolic breakdown and synthetic applications .

Oxidation Reactions

The thiol (-SH) and propenyl groups are susceptible to oxidation:

Thiol Oxidation

  • H₂O₂-mediated oxidation : Forms sulfenic (-SOH), sulfinic (-SO₂H), or sulfonic (-SO₃H) acid derivatives, depending on reaction conditions .

  • Disulfide formation : Occurs in the presence of oxidizing agents like O₂, producing cystine derivatives .

Propenyl Group Oxidation

  • Epoxidation : Reaction with peracids converts the propenyl double bond to an epoxide .

  • Radical-mediated oxidation : Generates allylic alcohols or ketones under radical initiators .

Isomerization

The propenyl group undergoes stereochemical isomerization under basic conditions:

Catalyst Temperature Product Yield
tert-Butoxide20–60°Ccis- and trans-S-1-propenyl isomers60–80%
Alkaline aqueous media25–40°CEquilibrium mixture of isomers~50%

This isomerization influences biological activity and stability .

Nucleophilic Substitution

The thiol group participates in nucleophilic attacks:

  • Alkylation : Reacts with alkyl halides (e.g., allyl bromide) to form thioethers .

  • Acylation : Forms thioesters with acyl chlorides or anhydrides .

UV-Induced Photolysis

Exposure to UV light in oxygen-free aqueous solutions generates volatile sulfur compounds:

Product Structure Yield Mechanism
PropanalCH₃CH₂CHO15–20%C-S bond cleavage
2-Methyl-2-pentenalCH₃C(CH₂)CH₂CHO10–12%Radical recombination
ThiophenesC₄H₄S derivatives5–8%Cyclization of sulfur radicals

These reactions are relevant to food chemistry and off-flavor formation .

Bioconjugation Reactions

The cysteine thiol enables site-specific modifications in biochemical contexts:

  • Michael addition : Reacts with α,β-unsaturated carbonyls (e.g., maleimides) at rates up to 1651 M⁻¹s⁻¹ .

  • SN2 displacement : Forms stable thioether bonds with alkylating agents (e.g., iodoacetamide) .

Stability and Degradation Pathways

  • Thermal decomposition : Above 100°C, the ester bond cleaves, releasing volatile sulfur compounds .

  • pH-dependent racemization : The α-carbon undergoes racemization in strongly acidic/basic media, yielding D-cysteine derivatives .

Comparison with Similar Compounds

L-Cysteine, 2-propenyl ester belongs to a family of cysteine derivatives modified at the thiol group. Below is a detailed comparison with structurally analogous esters and amides.

Drug Delivery :

  • This compound : Used in polymers for muco-adhesive drug delivery systems (e.g., di(10-undecenyl) maleate conjugates) due to allyl group reactivity .
  • L-Cysteine methyl/ethyl esters : Employed in polysuccinate-based carriers for tissue engineering and controlled release .
  • L-Cysteine isopropyl ester : Primarily utilized in pharmaceutical formulations as a hydrochloride salt .
Key Research Findings
Compound Study Outcome Reference
This compound Enhanced stability in polymer conjugates for targeted drug delivery
L-Cysteine ethyl ester 50% efficacy of D-penicillamine in lead excretion, lower renal toxicity
L-Cysteinamide Superior antimelanogenic activity (no cytotoxicity at effective doses)
L-Cysteine methyl ester Critical for derivatizing sugars in HPLC-based structural analysis

Q & A

Q. What are the optimal synthetic conditions for L-Cysteine, 2-propenyl ester to achieve high yield and purity?

  • Methodological Answer : Synthesis involves reacting L-cysteine with 2-propenyl bromide in anhydrous methanol under nitrogen, followed by ion-exchange chromatography for purification (e.g., Dowex 1-acetate resin). Yield optimization requires controlled pH (~4.0–5.0) and temperature (25–30°C). Post-synthesis, purity is confirmed via ¹H-NMR (e.g., δ 5.2–5.8 ppm for propenyl protons) and FAB-MS (expected [MH]⁺ at m/z 180–190) . Crystallization from ethanol-water mixtures (1:3 ratio) improves purity to >95% .

Q. Which analytical techniques are most reliable for structural validation of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C-NMR : Assign propenyl group signals (δ 5.2–5.8 ppm for ¹H; δ 115–125 ppm for ¹³C) and cysteine backbone carbons (e.g., α-carbon at δ 50–55 ppm) .
  • FAB-MS : Confirm molecular ion ([MH]⁺) and fragmentation patterns.
  • Optical Rotation : Verify enantiopurity ([α]D²⁰ ≈ −30° to −40°, c = 1 in H₂O) .
  • Melting Point : Decomposition occurs at 140–150°C, distinguishing it from analogs like L-cysteine ethyl ester .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH. Monitor degradation via HPLC (C18 column, 220 nm detection) over 30 days.
  • Key Metrics : Degradation <5% at 4°C vs. >15% at 40°C . Stabilizing agents (e.g., ascorbic acid at 0.1% w/v) reduce oxidation .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Systematic solubility testing:
  • Solvent Series : Water, methanol, DMSO, hexane. Use shake-flask method at 25°C, quantified via UV-Vis (λmax = 260 nm).
  • Confounding Factors : Propenyl group hydrophobicity vs. cysteine’s polar backbone. Data inconsistencies often arise from residual moisture in non-polar solvents; use Karl Fischer titration to verify solvent dryness .

Q. What experimental strategies elucidate the reaction mechanisms of this compound in enzymatic systems?

  • Methodological Answer :
  • Isotopic Labeling : Use ³⁵S-labeled cysteine to track thiol-disulfide exchange in glutathione reductase assays .
  • Kinetic Profiling : Measure Vmax/Km under varying pH (4.0–8.0) to identify rate-limiting steps.
  • Computational Modeling : Density Functional Theory (DFT) predicts nucleophilic attack sites on the propenyl group .

Q. How does the 2-propenyl ester group modulate antioxidant activity compared to other cysteine derivatives?

  • Methodological Answer : Comparative assays:
  • DPPH/FRAP : Compare radical scavenging efficiency (IC50) against L-cysteine ethyl ester and N-acetylcysteine.
  • Thiol Quantification : Ellman’s assay confirms free thiol availability post-ester hydrolysis.
  • Structural Insight : The propenyl group enhances lipid solubility, improving membrane permeability in cellular models .

Q. What protocols address discrepancies in reported bioactivity of this compound across cell lines?

  • Methodological Answer : Standardize assays:
  • Cell Viability : Use MTT assay with matched cell densities (1×10⁴ cells/well) and serum-free conditions to avoid confounding .
  • Metabolic Profiling : LC-MS/MS quantifies intracellular metabolite levels (e.g., glutathione) to correlate bioactivity with uptake efficiency .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting NMR spectral data for this compound in D₂O vs. CDCl₃?

  • Methodological Answer : Solvent-induced shifts are common:
  • D₂O (pD 4.0–5.0) : Propenyl protons deshield due to hydrogen bonding (δ 5.6–5.9 ppm).
  • CDCl₃ : Increased electron density shifts signals upfield (δ 5.2–5.5 ppm). Validate assignments via COSY and HSQC to exclude impurities .

Comparative Study Design

Q. What parameters should guide comparative studies between this compound and its analogs (e.g., S-methyl derivatives)?

  • Methodological Answer : Focus on:
  • Reactivity : Thiol-disulfide exchange rates (stopped-flow kinetics).
  • Bioavailability : Caco-2 cell monolayer permeability assays.
  • Thermal Stability : TGA/DSC to compare decomposition profiles .

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